molecular formula C27H22N6O4 B5315639 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE

Cat. No.: B5315639
M. Wt: 494.5 g/mol
InChI Key: YAZHVJJBCPOHLQ-UHFFFAOYSA-N
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Description

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is a complex organic compound with a unique structure that includes a benzodioxole moiety, a quinoline ring, and a pyridazine ring

Properties

IUPAC Name

2-amino-4-(1,3-benzodioxol-5-yl)-5-oxo-1-[(6-oxo-3-phenyl-1H-pyridazin-4-yl)amino]-4,6,7,8-tetrahydroquinoline-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N6O4/c28-13-17-24(16-9-10-21-22(11-16)37-14-36-21)25-19(7-4-8-20(25)34)33(27(17)29)32-18-12-23(35)30-31-26(18)15-5-2-1-3-6-15/h1-3,5-6,9-12,24H,4,7-8,14,29H2,(H2,30,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAZHVJJBCPOHLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(C(=C(N2NC3=CC(=O)NN=C3C4=CC=CC=C4)N)C#N)C5=CC6=C(C=C5)OCO6)C(=O)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves multiple steps, starting with the preparation of key intermediates. One common approach is the Pd-catalyzed C-N cross-coupling reaction, which is used to introduce the benzodioxole group . This is followed by a series of condensation and cyclization reactions to form the quinoline and pyridazine rings .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the use of high-throughput synthesis and automated reaction platforms could potentially streamline its production.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzodioxole or quinoline rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while reduction can produce hydroxylated derivatives.

Scientific Research Applications

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE involves its interaction with microtubules, leading to the suppression of tubulin polymerization . This disruption of microtubule dynamics causes mitotic blockade and induces apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(1,3-BENZODIOXOL-5-YL)-5-OXO-1-[(6-OXO-3-PHENYL-1,6-DIHYDRO-4-PYRIDAZINYL)AMINO]-1,4,5,6,7,8-HEXAHYDRO-3-QUINOLINECARBONITRILE is unique due to its complex structure, which combines multiple pharmacophores into a single molecule. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for various scientific research applications.

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